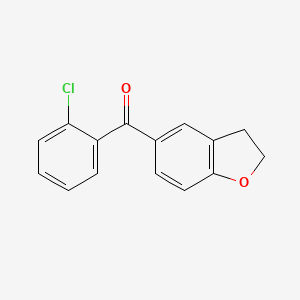
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Vue d'ensemble
Description
The compound “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” likely belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be determined by techniques such as gas phase electron diffraction or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its functional groups. Benzoyl chlorides, for example, are known to undergo reactions such as Friedel-Crafts acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be similar to those of related compounds. For example, 5-Bromo-2-chlorobenzoic acid has a density of 1.8±0.1 g/cm³, a boiling point of 324.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- Benzofuran compounds, including variants such as 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, are often found in natural products and are known for their good chelating properties. They have been studied for various pharmacological applications, including antituberculosis activity. For instance, derivatives of 1-benzofuran-2-carboxylate have been synthesized and evaluated for their therapeutic potential (Thorat et al., 2016).
Anticonvulsant Properties
- Research has shown that benzofuran-acetamide scaffolds, which are related to 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, exhibit potential as anticonvulsant agents. This underscores the diverse therapeutic applications of benzofuran derivatives (Shakya et al., 2016).
Chemical Synthesis and Characterization
- The synthesis and characterization of various benzofuran derivatives, including structures similar to 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, have been extensively studied. These studies focus on creating new compounds with potential biological activities and understanding their chemical properties (Idrees et al., 2020).
Potential in Treating Neurological Disorders
- Some benzofuran derivatives have been investigated for their efficacy in treating neurological disorders such as Alzheimer's disease. For example, certain compounds showed inhibitory effects on β-amyloid aggregation, a key factor in Alzheimer's pathology (Choi et al., 2003).
Antimicrobial Applications
- The antimicrobial potential of benzofuran derivatives, including those structurally related to 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, has been a subject of interest. Studies have demonstrated the efficacy of these compounds against various pathogenic bacteria, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2022).
Safety And Hazards
Orientations Futures
The future directions for research on “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its potential applications. For example, if it shows promise as a chemoprotective agent, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Propriétés
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHDCCAAGVUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



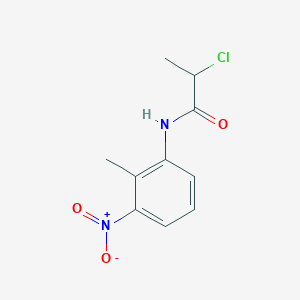
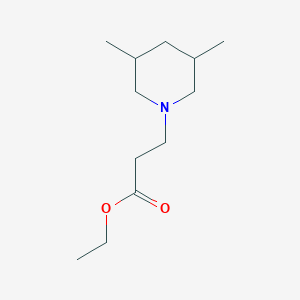
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
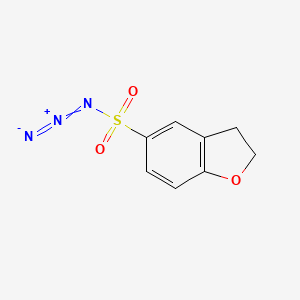
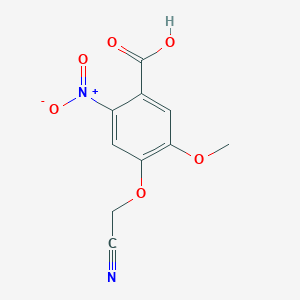
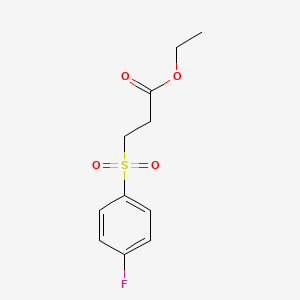
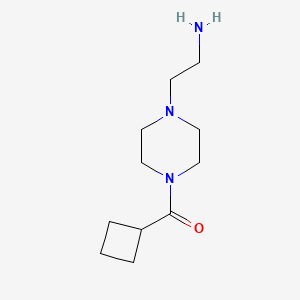
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
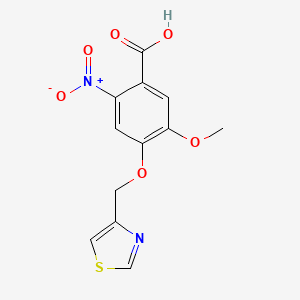
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)